

Boc-Tyr(Bzl)-aldehyde chemical properties

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Compound of Interest

Compound Name: *Boc-Tyr(Bzl)-aldehyde*

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Technical Guide: Boc-Tyr(Bzl)-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as **Boc-Tyr(Bzl)-aldehyde**, is a protected amino aldehyde of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a Boc-protected amine and a benzyl-protected phenol, makes it a valuable chiral building block for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, oxidation, and carbon-carbon bond formation. This guide provides a comprehensive overview of the known chemical properties and synthetic considerations for **Boc-Tyr(Bzl)-aldehyde**.

Chemical and Physical Properties

Quantitative data for **Boc-Tyr(Bzl)-aldehyde** is not extensively reported in publicly available literature. A safety data sheet for the compound indicates that many of its physicochemical properties have not been determined.^[1] The available information is summarized below.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₅ NO ₄	[2]
Molecular Weight	355.43 g/mol	[2]
CAS Number	82689-15-4	[1] [2]
Appearance	Not available	
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Solubility	Not available	[1]
Purity	≥95% (as offered by some suppliers)	

Note: The closely related carboxylic acid, Boc-Tyr(Bzl)-OH (CAS 2130-96-3), is a well-characterized white to off-white powder with a melting point of 110-112 °C.[\[3\]](#) Due to the structural similarity, it can be inferred that **Boc-Tyr(Bzl)-aldehyde** is likely a solid at room temperature. However, experimental verification is required.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) specifically for **Boc-Tyr(Bzl)-aldehyde** is not readily available in the public domain. Spectroscopic data for the parent carboxylic acid, Boc-Tyr(Bzl)-OH, is available and can serve as a reference for the core molecular scaffold.[\[4\]](#)[\[5\]](#)

Synthesis

A specific, detailed experimental protocol for the synthesis of **Boc-Tyr(Bzl)-aldehyde** is not available in the searched literature. However, a general and common method for the preparation of N-protected amino aldehydes is the reduction of the corresponding N-protected amino acid or one of its activated derivatives (e.g., Weinreb amide, ester).

Representative Experimental Protocol: Reduction of an Activated Carboxylic Acid Derivative

This protocol is a generalized procedure and would require optimization for the specific synthesis of **Boc-Tyr(Bzl)-aldehyde**.

Step 1: Activation of Boc-Tyr(Bzl)-OH

The starting material, Boc-Tyr(Bzl)-OH, is first converted to an activated species, such as a Weinreb amide or an N-hydroxysuccinimide (NHS) ester, to facilitate controlled reduction to the aldehyde.

- Materials: Boc-Tyr(Bzl)-OH, N,O-dimethylhydroxylamine hydrochloride or N-hydroxysuccinimide, a coupling agent (e.g., EDC, DCC), a base (e.g., triethylamine, diisopropylethylamine), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
- Procedure:
 - Dissolve Boc-Tyr(Bzl)-OH in the chosen solvent.
 - Add the activating agent (e.g., N,O-dimethylhydroxylamine hydrochloride and base, or NHS).
 - Add the coupling agent portion-wise at 0 °C.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
 - Work up the reaction mixture to isolate the activated intermediate.

Step 2: Reduction to **Boc-Tyr(Bzl)-aldehyde**

The activated intermediate is then reduced to the aldehyde using a suitable reducing agent.

- Materials: The activated Boc-Tyr(Bzl)-OH derivative, a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride (LAH) - use with caution), and an appropriate anhydrous solvent (e.g., toluene, tetrahydrofuran).
- Procedure:

- Dissolve the activated intermediate in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to a low temperature (e.g., -78 °C).
- Slowly add the reducing agent dropwise.
- Stir the reaction at low temperature until the starting material is consumed (monitored by TLC or LC-MS).
- Quench the reaction carefully with an appropriate reagent (e.g., methanol, Rochelle's salt solution).
- Perform an aqueous workup to extract the product.
- Purify the crude product by column chromatography to obtain **Boc-Tyr(Bzl)-aldehyde**.

Applications in Drug Development

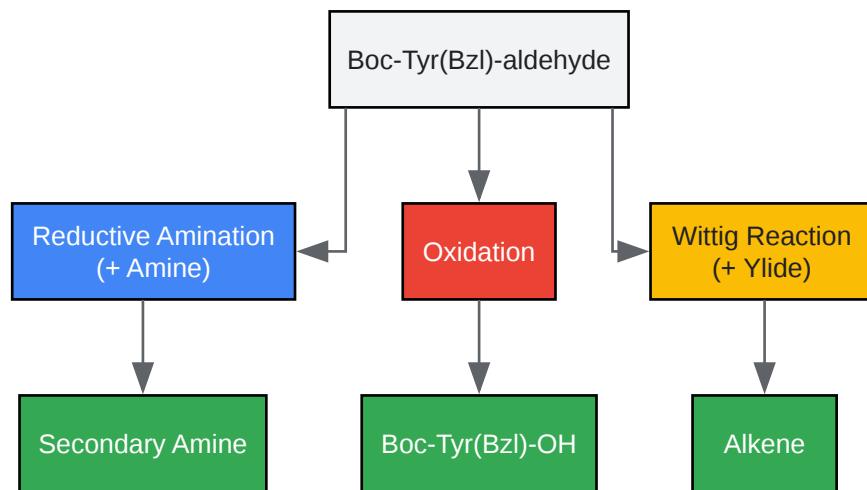
Boc-Tyr(Bzl)-aldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.^[4] Its utility stems from the presence of a reactive aldehyde group on a chiral, protected amino acid scaffold.

- Peptidomimetics: The aldehyde can be used in reductive amination reactions to form peptide bonds or modified peptide bonds, leading to the synthesis of peptidomimetics with improved stability and pharmacological properties.
- Enzyme Inhibitors: The electrophilic nature of the aldehyde makes it a potential warhead for covalent inhibitors of enzymes, particularly proteases.
- Chiral Synthesis: It serves as a chiral starting material for the synthesis of more complex molecules where the stereochemistry at the alpha-carbon is crucial for biological activity.

Signaling Pathways and Experimental Workflows

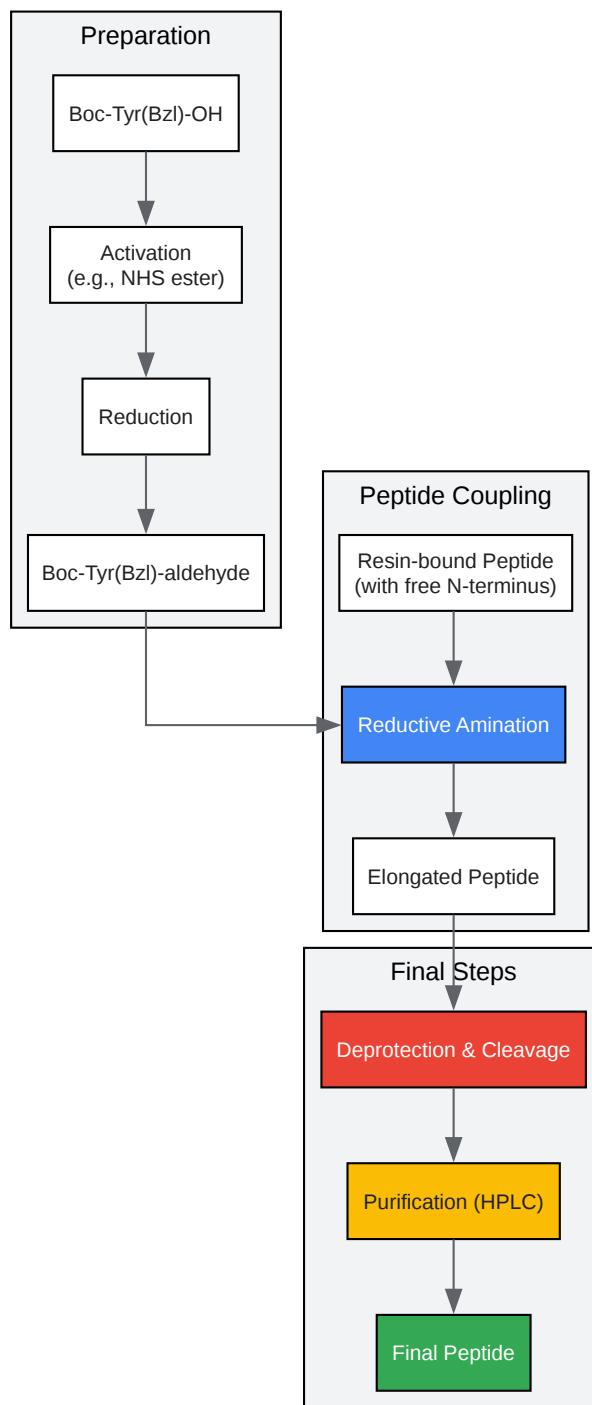
The following diagrams illustrate the general synthetic utility of **Boc-Tyr(Bzl)-aldehyde** and a typical workflow for its use in peptide synthesis.

Synthetic Utility of Boc-Tyr(Bzl)-aldehyde

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Caption: Synthetic transformations of **Boc-Tyr(Bzl)-aldehyde**.

Workflow for Peptide Synthesis using Boc-Tyr(Bzl)-aldehyde Derivative

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Caption: General workflow for incorporating a **Boc-Tyr(Bzl)-aldehyde** derived moiety into a peptide.

Safety and Handling

As with any chemical reagent, **Boc-Tyr(Bzl)-aldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[\[1\]](#)

Conclusion

Boc-Tyr(Bzl)-aldehyde is a potentially valuable chiral building block for organic synthesis, particularly in the field of drug discovery. However, there is a notable lack of comprehensive public data on its specific chemical and physical properties. This guide has summarized the available information and provided a representative synthetic approach. Further experimental characterization of this compound is warranted to fully explore its synthetic potential.

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